REACTION_CXSMILES
|
C[Si](C)(C)[O:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11]([O:13][CH3:14])=[O:12])=[CH:6][CH:5]=1.[CH3:17]I>C(COC)OC>[OH:3][C:4]1[CH:9]=[CH:8][C:7]([CH:10]([CH3:17])[C:11]([O:13][CH3:14])=[O:12])=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
34.3 mmol
|
Type
|
reactant
|
Smiles
|
C[Si](OC1=CC=C(C=C1)CC(=O)OC)(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Name
|
|
Quantity
|
0.16 mol
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rising to -30° C.
|
Type
|
CUSTOM
|
Details
|
This cold reaction
|
Type
|
ADDITION
|
Details
|
mix
|
Type
|
TEMPERATURE
|
Details
|
cooled to -70° C
|
Type
|
CUSTOM
|
Details
|
before removing the solvent
|
Type
|
CUSTOM
|
Details
|
by evaporation
|
Type
|
STIRRING
|
Details
|
The residue was stirred with dilute HCl
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
WASH
|
Details
|
washed with saturated NaHCO3 solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the product isolated by evaporation
|
Type
|
DISTILLATION
|
Details
|
Distillation of the crude product
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)C(C(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |